molecular formula C20H27N5O3 B12368820 4'-trans-Hydroxy Cilostazol-d4

4'-trans-Hydroxy Cilostazol-d4

Cat. No.: B12368820
M. Wt: 389.5 g/mol
InChI Key: KFXNZXLUGHLDBB-LNLMKGTHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-trans-Hydroxy Cilostazol-d4 involves the incorporation of deuterium into the 4’-trans-Hydroxy Cilostazol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium . The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of 4’-trans-Hydroxy Cilostazol-d4 involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4’-trans-Hydroxy Cilostazol-d4 can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Gain of electrons or hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

4’-trans-Hydroxy Cilostazol-d4 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4’-trans-Hydroxy Cilostazol-d4 is similar to that of Cilostazol. It inhibits phosphodiesterase type III, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation . The deuterium substitution may affect the pharmacokinetic and metabolic profiles, potentially leading to altered drug behavior .

Comparison with Similar Compounds

Comparison: 4’-trans-Hydroxy Cilostazol-d4 is unique due to the presence of deuterium, which can influence its pharmacokinetic and metabolic profiles. This makes it particularly valuable in research settings where precise tracking and quantification of the compound are required .

Properties

Molecular Formula

C20H27N5O3

Molecular Weight

389.5 g/mol

IUPAC Name

6-[2,2,3,3-tetradeuterio-4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)/i1D2,2D2

InChI Key

KFXNZXLUGHLDBB-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(CC1=NN=NN1C2CCC(CC2)O)C([2H])([2H])COC3=CC4=C(C=C3)NC(=O)CC4

Canonical SMILES

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O

Origin of Product

United States

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